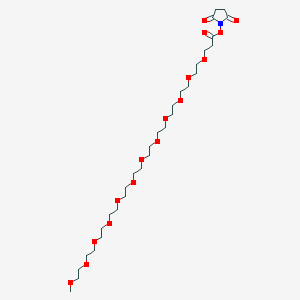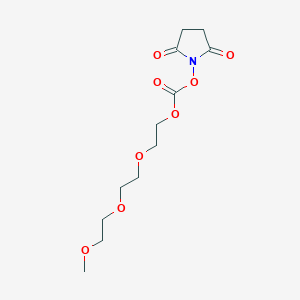![molecular formula C22H12ClF3N2O3 B609316 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid CAS No. 1392809-08-3](/img/structure/B609316.png)
4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid
Vue d'ensemble
Description
This compound is a chemical compound . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of aromatic acid chlorides with 4-aminoantipyrine . Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are also common in the synthesis of these types of compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using computational methods . The molecular weight of a similar compound, 4-(Trifluoromethyl)benzoyl chloride, is 208.565 .Chemical Reactions Analysis
Reactions at the benzylic position are common in the chemistry of these compounds. These reactions include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 208.565, and they can be viewed as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Synthesis Processes and Derivative Formation
New Synthesis Approaches : Research by Chen & Ren (2014) explored new synthesis techniques using 4-methyl-benzoic acid, leading to various derivatives with potential applications in chemical engineering.
Antimicrobial Activities of Derivatives : Studies like those conducted by El-Meguid (2014) focus on synthesizing new compounds containing a moiety similar to 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid, revealing significant antimicrobial properties against various bacteria and fungi.
Nitration Processes : Research on the nitration of similar benzoic acid derivatives was conducted by Arient et al. (1967), indicating potential applications in the development of dyes and pigments.
Supramolecular Assemblies : Work by Seidel et al. (1995) on acid-functionalized derivatives shows the formation of two-dimensional supramolecular assemblies, suggesting applications in material science and nanotechnology.
Biological and Environmental Applications
Occurrence in Nature and Additives : Del Olmo et al. (2017) provide an overview of the natural occurrence and use of benzoic acid and its derivatives in foods, cosmetics, and pharmaceuticals, underlining the widespread application and exposure of these compounds in various industries (del Olmo, Calzada, & Nuñez, 2017).
Synthesis of Plant Growth Regulators : The synthesis of heterocyclic compounds related to 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid for use as plant growth regulators was explored by Harris & Huppatz (1978).
Antibacterial and Antifungal Properties : Research on the synthesis and evaluation of novel benzoimidazole Schiff′s bases and their C-nucleoside derivatives, which are structurally related to 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid, indicates strong antimicrobial properties (Abd El-Meguid & Abdelwahed, 2014).
Biosynthesis in Plants and Bacteria : Hertweck et al. (2001) discuss the biosynthesis of benzoic acid, a basic structural element in many natural products, providing insight into its role in both plant and bacterial metabolism (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).
Chemical Properties and Applications
Transition Metal Complexes : Research on the synthesis of transition metal complexes using triazole-benzoic acid derivatives highlights their potential in crystallography and spectroscopic analysis (Wang et al., 2018).
Directed Lithiation : Studies like that by Bennetau et al. (1995) on the lithiation of unprotected benzoic acids, which are structurally related to the compound of interest, reveal significant implications for organic synthesis and pharmaceutical applications.
Propriétés
IUPAC Name |
4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]indazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O3/c23-16-6-3-5-15(22(24,25)26)18(16)20(29)28-17-7-2-1-4-14(17)19(27-28)12-8-10-13(11-9-12)21(30)31/h1-11H,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANLZOIRUUHIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















